molecular formula C20H15ClFN3OS B2427447 N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 933212-22-7

N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2427447
CAS No.: 933212-22-7
M. Wt: 399.87
InChI Key: LFHWTXLQXBMYSB-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chlorobenzyl, fluorophenyl, and imidazo[2,1-b]thiazole moieties, which contribute to its distinct chemical behavior and reactivity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3OS/c1-12-18(19(26)23-10-14-4-2-3-5-16(14)21)27-20-24-17(11-25(12)20)13-6-8-15(22)9-7-13/h2-9,11H,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHWTXLQXBMYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of appropriate thiazole and imidazole precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-chlorobenzyl chloride as the reagent.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling.

    Final Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine or amide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Formation of oxides or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-(4-fluorophenyl)acetamide
  • 1-(2-chlorobenzyl)-3-(4-fluorophenyl)urea
  • 2-(2-chloro-4-fluorobenzyl)-4-{[(2-fluorophenyl)sulfanyl]methyl}-1,3-thiazole

Uniqueness

N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique imidazo[2,1-b]thiazole core, which imparts distinct chemical and biological properties

Biological Activity

N-[(2-chlorophenyl)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazo[2,1-b][1,3]thiazole core with chlorinated and fluorinated phenyl groups. The presence of these halogens is significant as they can enhance the compound's biological activity by improving binding affinity to target proteins.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H15ClF N3OS
Molecular Weight353.83 g/mol
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various kinases involved in cancer progression, particularly focal adhesion kinase (FAK), which plays a crucial role in cell adhesion and migration. Inhibition of FAK has been linked to reduced tumor growth and metastasis in several cancer models .

Biological Activity Assays

Recent studies have evaluated the compound's efficacy using various biological assays:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
    • IC50 Values : In pancreatic cancer cell lines, IC50 values were reported between 0.59 μM and 2.81 μM, indicating potent antiproliferative activity .
    • Mechanism : The cytotoxicity was associated with the inhibition of phospho-FAK levels, suggesting a specific mechanism of action targeting cellular signaling pathways.
  • Antimicrobial Activity : Preliminary evaluations indicated that the compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to confirm this activity.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Pancreatic Cancer : In a study focusing on pancreatic cancer models, the compound was found to enhance the efficacy of gemcitabine by increasing the expression of human equilibrative nucleoside transporter-1 (hENT-1), which is crucial for gemcitabine uptake into cancer cells .
  • Mesothelioma : Another study reported that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibited significant antitumor activity in mesothelioma cell lines, further supporting the potential of this class of compounds in treating aggressive cancers .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling reactions between imidazo[2,1-b]thiazole intermediates and substituted benzyl halides. For example, Harraga et al. describe a procedure using hydrazide intermediates and alkylation/aralkylation steps under reflux conditions in ethanol or DMF . Yield optimization depends on solvent polarity (DMF enhances nucleophilic substitution), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents. Purification via recrystallization (ethanol/water) or column chromatography is critical to isolate the product with >70% purity.
Key Reaction Parameters ConditionsYield Range
Solvent (DMF vs. ethanol)Reflux65–76%
Catalyst (K₂CO₃)Room temp57–74%
Purification MethodRecrystallization70–80% purity

Q. How is structural characterization performed to confirm the compound’s identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S-C absorption at 670–720 cm⁻¹) .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for fluorophenyl groups) and methylene/methyl substituents (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 428.08 for C₂₁H₁₇ClFN₃OS) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., acetylcholinesterase inhibition via Ellman’s method) or antimicrobial susceptibility testing (MIC determination via broth microdilution). Use positive controls (e.g., donepezil for AChE) and replicate experiments (n=3) to ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer : Systematic modification of substituents (e.g., replacing 4-fluorophenyl with 3,4-difluorophenyl or varying the chlorobenzyl group) can elucidate pharmacophore requirements. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in analogous compounds . Computational docking (AutoDock Vina) predicts binding interactions with target proteins (e.g., AChE active site) .
Substituent Modification Observed Effect
4-Fluorophenyl → 3-CF₃-phenyl↑ LogP (+1.2)
Chlorobenzyl → Bromobenzyl↓ IC₅₀ (AChE)

Q. How do crystallographic data resolve contradictions in NMR assignments?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., imidazo-thiazole ring orientation) and hydrogen-bonding networks. For instance, conflicting NMR signals for methyl groups (δ 2.5 vs. 2.7 ppm) can arise from conformational flexibility, resolved via crystallographic symmetry elements .

Q. What computational strategies predict metabolic pathways and toxicity?

  • Methodological Answer : Use in silico tools like SwissADME for predicting CYP450 metabolism sites (e.g., oxidation at the methylimidazole group) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk). MD simulations (AMBER) assess metabolite stability .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies?

  • Methodological Answer : Discrepancies arise from solvent polarity (DMSO vs. PBS) and pH (e.g., protonation of the carboxamide group at pH < 7). Standardize protocols using shake-flask methods with HPLC quantification .
Solubility (mg/mL) PBS (pH 7.4)DMSO
Study A0.1245.8
Study B0.0952.3

Experimental Design Considerations

Q. What in vivo models validate acetylcholinesterase inhibition efficacy?

  • Methodological Answer : Use scopolamine-induced amnesia models in rodents. Administer the compound (1–10 mg/kg, oral) and assess cognitive recovery via Morris water maze. Compare brain AChE activity (Ellman’s assay) post-sacrifice .

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